molecular formula C14H19NO3 B244983 Isopropyl 4-(isobutyrylamino)benzoate

Isopropyl 4-(isobutyrylamino)benzoate

Cat. No.: B244983
M. Wt: 249.3 g/mol
InChI Key: WMQPTRVDQDLODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(isobutyrylamino)benzoate is an ester derivative of benzoic acid, featuring an isopropyl ester group at the para position of the benzene ring and an isobutyrylamino (-NHCOC(CH₃)₂) substituent.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

propan-2-yl 4-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-9(2)13(16)15-12-7-5-11(6-8-12)14(17)18-10(3)4/h5-10H,1-4H3,(H,15,16)

InChI Key

WMQPTRVDQDLODU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between isopropyl 4-(isobutyrylamino)benzoate and related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Functional Groups
This compound C₁₄H₁₉NO₃ 249.31 g/mol Isobutyrylamino, isopropyl ester Ester, amide
Isopropyl 4-methylbenzoate C₁₁H₁₄O₂ 178.23 g/mol Methyl, isopropyl ester Ester
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.25 g/mol Dimethylamino, ethyl ester Ester, tertiary amine
Isoamyl 4-(dimethylamino)benzoate C₁₄H₂₁NO₂ 235.32 g/mol Dimethylamino, isoamyl ester Ester, tertiary amine
Isopropyl benzoate C₁₀H₁₂O₂ 164.20 g/mol Isopropyl ester Ester

Key Observations :

  • The amide group in this compound distinguishes it from simple alkyl benzoates (e.g., isopropyl benzoate), likely enhancing hydrogen-bonding capacity and thermal stability .
  • Compared to ethyl 4-(dimethylamino)benzoate, the isobutyrylamino group may reduce basicity but increase steric hindrance, affecting reactivity in polymerization or photochemical applications .

Reactivity and Performance in Polymer Systems

Evidence from resin chemistry highlights the role of substituents in reactivity:

  • Ethyl 4-(dimethylamino)benzoate demonstrates higher polymerization efficiency (degree of conversion = 78%) compared to 2-(dimethylamino) ethyl methacrylate (65%) in resin cements. This is attributed to its superior electron-donating amine group .

Physical and Toxicological Properties

Property This compound Isopropyl benzoate Ethyl 4-(dimethylamino)benzoate
Water Solubility Low (amide enhances polarity slightly) Very low (log P ≈ 3.2) Moderate (log P ≈ 2.5)
Acute Oral Toxicity (LD₅₀) Not reported 3730 mg/kg (rats) Not reported
Dermal Irritation Likely low (amide reduces volatility) 20 ml/kg (rabbits, non-irritant) Caution required (amine reactivity)

Notes:

  • The isobutyrylamino group may mitigate volatility, enhancing stability in formulations compared to simpler esters .

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